Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a phenylcarbamoyl group
Preparation Methods
The synthesis of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethanolic HCl and other organic solvents .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be selectively oxidized, which may alter its biological activity.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Reduction: The cyano group can be reduced to form amines, which can further react to form different functional groups.
Scientific Research Applications
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-OXO-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific characteristics.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the cyano and phenylcarbamoyl groups suggests that it may interact with enzymes or receptors in biological systems, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar compounds include other tetrahydropyridine derivatives and compounds with cyano and phenylcarbamoyl groups. These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H20ClN3O4S |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
ethyl 6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C23H20ClN3O4S/c1-2-31-23(30)20-19(15-10-6-7-11-17(15)24)16(12-25)22(27-21(20)29)32-13-18(28)26-14-8-4-3-5-9-14/h3-11,19-20H,2,13H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
XHMBNPWOWMWRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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